2-Benzyloxy-5-bromopyridine

Synthetic Methodology Process Chemistry Alkylation

For medicinal chemistry and cross-coupling: 2-Benzyloxy-5-bromopyridine (CAS 83664-33-9) provides 50–100× faster Suzuki-Miyaura oxidative addition vs. chlorine, reducing Pd catalyst costs. The benzyloxy group is cleaved by hydrogenolysis—orthogonal to acid-sensitive protecting groups (Boc, acetal, silyl). Supplied as ≥98% (GC) crystalline solid for accurate weighing in parallel synthesis. Ideal for routes needing mild, selective deprotection.

Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
CAS No. 83664-33-9
Cat. No. B1278972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxy-5-bromopyridine
CAS83664-33-9
Molecular FormulaC12H10BrNO
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC=C(C=C2)Br
InChIInChI=1S/C12H10BrNO/c13-11-6-7-12(14-8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyLXKTVNFZAFTUNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyloxy-5-bromopyridine CAS 83664-33-9 for Pharmaceutical Intermediate Procurement and Research Synthesis


2-Benzyloxy-5-bromopyridine (CAS 83664-33-9) is a bifunctional heterocyclic building block characterized by a pyridine ring bearing a bromine atom at the 5-position and a benzyloxy (O-benzyl) protecting group at the 2-position [1]. With molecular formula C12H10BrNO and molecular weight 264.12 g/mol , this compound serves as a versatile intermediate in pharmaceutical synthesis and cross-coupling chemistry. The benzyloxy group provides orthogonal protection for a latent 2-pyridone functionality, while the bromine substituent enables diverse transition metal-catalyzed transformations . Commercially available in purities of 95% to ≥98% (GC) , this compound is specifically valued in medicinal chemistry programs requiring 2-substituted pyridine scaffolds with a removable oxygen protecting group.

Why 2-Benzyloxy-5-bromopyridine CAS 83664-33-9 Cannot Be Replaced by Other 5-Halo-2-alkoxypyridines


Generic substitution among 5-halo-2-alkoxypyridines fails because the specific combination of bromine at C5 and benzyloxy at C2 confers a unique reactivity profile not replicated by chlorinated or simpler alkoxy analogs. The bromine atom provides substantially higher reactivity in cross-coupling reactions compared to chlorine, while the benzyl protecting group offers hydrogenolytic cleavage conditions that are orthogonal to the acid-labile deprotection pathways required for methyl or ethyl ethers [1]. Substituting a 2-benzyloxy-5-chloropyridine would dramatically reduce coupling efficiency, while switching to 5-bromo-2-methoxypyridine sacrifices the benzyl group's unique orthogonal deprotection capability, potentially complicating multi-step synthetic sequences where acid-sensitive functionality is present elsewhere in the molecule.

2-Benzyloxy-5-bromopyridine CAS 83664-33-9: Quantitative Differentiation Evidence for Procurement Decision-Making


Synthetic Route Efficiency: 2-Benzyloxy-5-bromopyridine via 2-Hydroxy-5-bromopyridine Benzylation

The synthesis of 2-benzyloxy-5-bromopyridine from 2-hydroxy-5-bromopyridine and benzyl bromide proceeds with approximately 95% yield [1], representing a highly efficient single-step protection strategy. In contrast, the analogous synthesis of 5-bromo-2-methoxypyridine from 2,5-dibromopyridine with sodium methoxide under reflux in methanol for 5 hours achieves 98% yield . The difference of 3 percentage points is statistically marginal and is outweighed by the functional group advantages of the benzyl ether. The benzyl protection route offers a substantially milder alternative to the harsh conditions required for methyl ether cleavage (e.g., BBr3, concentrated HBr, or 12 N HCl) [2], thereby preserving acid-sensitive functionality in complex molecule synthesis.

Synthetic Methodology Process Chemistry Alkylation

Differential Reactivity in Cross-Coupling: 5-Bromo vs 5-Chloro Leaving Group Capability

The bromine substituent at the 5-position of 2-benzyloxy-5-bromopyridine enables palladium-catalyzed Suzuki-Miyaura coupling reactions that proceed under milder conditions and with faster kinetics than the corresponding 5-chloro analog. In palladium-catalyzed cross-coupling, aryl bromides are approximately 50 to 100 times more reactive than aryl chlorides toward oxidative addition [1]. This class-level inference applies directly to the comparison between 2-benzyloxy-5-bromopyridine and its chlorinated counterpart 2-benzyloxy-5-chloropyridine (CAS 84611-43-8) . While specific head-to-head coupling yield data for this exact compound pair are not published, the fundamental reactivity difference means that the bromo derivative will consistently require shorter reaction times, lower catalyst loadings, or milder temperatures to achieve comparable conversions in cross-coupling applications.

Cross-Coupling Suzuki-Miyaura Palladium Catalysis Reaction Kinetics

Orthogonal Deprotection Selectivity: Benzyloxy vs Methoxy Ether Stability

The benzyloxy group in 2-benzyloxy-5-bromopyridine is cleaved via hydrogenolysis using H2 and a palladium catalyst under neutral conditions, whereas the methoxy group in 5-bromo-2-methoxypyridine requires strongly acidic conditions (e.g., 12 N HCl or BBr3) for dealkylation [1]. This orthogonality is critical in multi-step syntheses: molecules containing acid-sensitive functional groups (e.g., acetals, silyl ethers, Boc-protected amines) cannot tolerate the harsh conditions required for methyl ether cleavage. The benzyl protecting group therefore enables selective unmasking of the 2-hydroxyl functionality late in the synthetic sequence without compromising other protecting groups or the integrity of the molecular scaffold. Quantitative rate data for hydrogenolysis of 2-benzyloxypyridines show rapid and clean conversion to the corresponding 2-pyridone under standard hydrogenation conditions [2].

Protecting Group Strategy Hydrogenolysis Orthogonal Deprotection Medicinal Chemistry

Commercial Purity Specifications: ≥98% (GC) vs 95% Grade Availability

2-Benzyloxy-5-bromopyridine is commercially available in multiple purity grades to accommodate different research and industrial requirements. The higher specification grade offers ≥98% purity as determined by gas chromatography (GC) , while a technical grade with 95% purity is also widely distributed . This 3-percentage-point purity differential is significant for applications requiring precise stoichiometric control, such as multi-component coupling reactions where impurities could lead to undesired side products or inaccurate reagent ratios. For comparison, 5-bromo-2-methoxypyridine is commonly supplied at 98% purity , but lacks the orthogonal protecting group functionality of the benzyloxy derivative. The availability of a defined ≥98% (GC) grade for 2-benzyloxy-5-bromopyridine provides procurement specialists with a verifiable quality benchmark that ensures reproducible reaction outcomes.

Quality Control Analytical Chemistry GC Purity Procurement Specification

Physical Form and Handling: Crystalline Solid with Defined Melting Point Range

2-Benzyloxy-5-bromopyridine is a crystalline solid at room temperature with a melting point of 45-48°C for the 95% grade and 47-51°C for the ≥98% (GC) grade . This solid physical form contrasts with lower molecular weight 2-alkoxypyridine analogs such as 5-bromo-2-methoxypyridine, which is a liquid at ambient temperature (boiling point data indicate liquid state). The crystalline nature of 2-benzyloxy-5-bromopyridine confers several practical advantages: it can be accurately weighed under standard laboratory conditions without the volatility losses associated with liquid reagents, it does not require specialized liquid handling equipment, and its purity can be assessed by melting point determination as a rapid quality check. The defined melting range (45-48°C or 47-51°C depending on purity) provides a simple, non-destructive identity and purity verification method that liquid analogs do not offer.

Physical Properties Solid Handling Crystallization Weighing Accuracy

Synthesis via Alternative Route: 2,5-Dibromopyridine with Benzyl Alcohol

An alternative synthetic route to 2-benzyloxy-5-bromopyridine involves the reaction of 2,5-dibromopyridine with benzyl alcohol (1.3 eq) in the presence of potassium hydroxide (2.4 eq) and dibenzo-18-crown-6 (0.05 eq) in refluxing toluene with azeotropic water removal [1]. This route achieves approximately 96% yield after recrystallization from ether-hexane [2]. In comparison, the synthesis of 5-bromo-2-methoxypyridine from 2,5-dibromopyridine with sodium hydroxide in methanol requires 5 hours of reflux to achieve 98% yield . While the methoxy route offers a 2-percentage-point higher yield, the benzyloxy route provides a crystalline product directly after recrystallization, avoiding the need for vacuum distillation purification required for the liquid methoxy analog. The solid-state purification via recrystallization simplifies isolation and reduces the risk of thermal decomposition during purification.

Synthetic Methodology Nucleophilic Aromatic Substitution Crown Ether Catalysis Process Chemistry

Recommended Application Scenarios for 2-Benzyloxy-5-bromopyridine CAS 83664-33-9 in Research and Industrial Settings


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Protecting Group Strategy

In medicinal chemistry campaigns targeting complex heterocyclic drug candidates, 2-benzyloxy-5-bromopyridine is the optimal choice when the synthetic route contains acid-sensitive protecting groups elsewhere in the molecule. The benzyloxy group can be cleanly removed via hydrogenolysis under neutral conditions , whereas a 5-bromo-2-methoxypyridine would require strongly acidic conditions (12 N HCl or BBr3) that would simultaneously cleave Boc, acetal, or silyl protecting groups, necessitating costly route redesign. The ≥98% (GC) commercial grade ensures accurate stoichiometry in multi-component coupling steps without pre-purification.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with Challenging Boronic Acid Partners

For Suzuki-Miyaura couplings requiring maximum reactivity at the 5-position, 2-benzyloxy-5-bromopyridine offers the aryl bromide leaving group that undergoes oxidative addition approximately 50-100 times faster than the corresponding aryl chloride . This enhanced reactivity is particularly valuable when coupling with sterically hindered or electron-deficient boronic acids, or when minimizing catalyst loading is a priority. Procurement of the bromo derivative over 2-benzyloxy-5-chloropyridine directly reduces palladium catalyst consumption and enables successful couplings that might fail entirely with the chloro analog.

Library Synthesis of Amino-Substituted 2-Pyridones via Tandem Coupling-Deprotection

In parallel library synthesis of amino-substituted 2-pyridones, 2-benzyloxy-5-bromopyridine serves as an ideal scaffold for sequential Buchwald-Hartwig amination followed by benzyl deprotection . The crystalline solid form of the compound facilitates accurate weighing across multiple parallel reactions, reducing variability in library production. The melting point range (45-51°C depending on purity grade) provides a rapid identity verification check before committing valuable palladium catalysts to array synthesis.

Academic and Industrial Process Development Requiring Verifiable Purity Specifications

For research groups and CROs requiring documented purity specifications for publication or regulatory submissions, the ≥98% (GC) grade of 2-benzyloxy-5-bromopyridine provides a quantifiable and verifiable purity benchmark. This specification, combined with the compound's availability as a crystalline solid with a defined melting point , enables straightforward quality control documentation. The higher purity grade eliminates the variable of unknown impurities in reaction optimization studies, ensuring that observed synthetic outcomes are attributable to reaction conditions rather than reagent quality variations.

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